molecular formula C9H7F3 B010332 4-(Trifluoromethyl)styrene CAS No. 402-50-6

4-(Trifluoromethyl)styrene

Cat. No.: B010332
CAS No.: 402-50-6
M. Wt: 172.15 g/mol
InChI Key: CEWDRCQPGANDRS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)styrene is an organic compound with the molecular formula C9H7F3. It is characterized by the presence of a trifluoromethyl group attached to the para position of a styrene molecule. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, which are influenced by the electron-withdrawing nature of the trifluoromethyl group.

Safety and Hazards

  • Precautionary Measures : Handle away from heat, sparks, and open flames. Ground/bond containers and equipment. Use explosion-proof electrical/ventilating/lighting equipment. Wear protective gear. In case of fire, use appropriate extinguishing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)styrene can be synthesized through various methods. One common approach involves the coupling reaction of 2-bromo-3,3,3-trifluoropropene with aryl iodides, utilizing (3,3,3-trifluoroprop-1-en-2-yl)boronic acid as an intermediate . Another method includes the use of trifluoromethylated aromatic compounds as starting materials, followed by selective C–F bond activation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the desired reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)styrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, photoredox catalysts, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents, and sometimes light activation for photoredox catalysis .

Major Products Formed

The major products formed from these reactions include fluorinated cycloalkanes, cycloalkenes, and other complex fluorinated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a styrene backbone with a trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high stability and reactivity .

Properties

IUPAC Name

1-ethenyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDRCQPGANDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77884-24-3
Record name Benzene, 1-ethenyl-4-(trifluoromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77884-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50382303
Record name 4-Trifluoromethylstyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-50-6
Record name 4-Trifluoromethylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethenyl-4-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To the compound (I) (27.0 g/0.142 mol) were added potassium hydrogensulfate (7 g) and 4-tert-butylcatechol (polymerization inhibitor, 0.01 g). The mixture was distilled at 150° to 180° C. using an oil bath to collect the whole distillate. Ether (20 ml) was added to the distillate, an ethereal layer was separated from water, and sodium sulfate was added to the layer for dehydration, followed by filtration. The ether was removed from the filtrate, to which 4-tert-butylcatechol was added again. The filtrate was then distilled at a reduced pressure, giving 4-trifluoromethylstyrene [compound (II)] represented by the formula CF3C6H4CH=CH2, b.p. 78°~80° C. (2660 Pa), colorless transparent liquid, yield 76.5%.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Trifluoromethyl)styrene contribute to the performance of lithium metal batteries?

A1: this compound can be used to modify polymer electrolytes for lithium metal batteries []. It achieves this by selectively influencing ion transport. The trifluoromethyl (-CF3) group in this compound forms non-covalent interactions, specifically hydrogen bonds and dipole-dipole interactions, with TFSI- anions in the electrolyte. This interaction limits anion migration and improves the lithium transference number (tLi+), a key factor for efficient battery operation. Essentially, it helps lithium ions move more freely, leading to better battery performance.

Q2: Are there any computational studies that support the effectiveness of this compound in modifying polymer electrolytes?

A2: Yes, density functional theory (DFT) calculations have been used to investigate the impact of this compound on anion migration barriers []. These calculations confirm that the presence of the -CF3 group increases the energy barrier for anion movement, supporting the experimental findings of enhanced lithium ion transport in the modified electrolyte.

Q3: How does the structure of this compound influence its interaction with platinum nanoparticles?

A3: Research indicates that this compound, along with other para-substituted styrene derivatives, can be used to functionalize platinum nanoparticles []. The -CF3 group, being electron-withdrawing, influences the electron density of the styrene ring, affecting the molecule's interaction with the platinum surface. This interaction ultimately influences the size and properties of the resulting platinum nanoparticles.

Q4: What is the impact of the -CF3 group on the photoluminescent properties of platinum nanoparticles capped with this compound?

A4: Studies show that platinum nanoparticles capped with this compound exhibit photoluminescence []. The electron-withdrawing nature of the -CF3 group influences the energy levels within the system. This, in turn, affects the wavelengths of light absorbed and emitted by the nanoparticles, leading to observable shifts in the photoluminescence spectra compared to nanoparticles capped with styrene derivatives possessing different para-substituents.

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